molecular formula C20H18N2O2S B2477588 2-(4-ethoxyphenyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide CAS No. 923371-95-3

2-(4-ethoxyphenyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide

Cat. No.: B2477588
CAS No.: 923371-95-3
M. Wt: 350.44
InChI Key: LQXDRXOXRKUKAW-UHFFFAOYSA-N
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Description

2-(4-Ethoxyphenyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide is a synthetic organic compound with the molecular formula C20H18N2O2S and a molecular weight of 350.43 g/mol . It features a complex structure comprising an indeno-thiazole ring system linked via an acetamide group to a 4-ethoxyphenyl moiety. This molecular architecture incorporates several pharmacologically relevant heterocyclic systems. The indeno-thiazole core is part of a family of heterocyclic compounds that are of significant interest in medicinal chemistry research . Furthermore, the acetamide bridge connected to a substituted phenyl ring is a structural feature found in various biologically active molecules and is similar to the lateral chain of natural benzylpenicillin, often explored for its coordination abilities and potential interactions with biological targets . The presence of the thiazole ring, a privileged scaffold in drug discovery, suggests potential for a wide range of investigative applications, as this heterocycle is found in numerous FDA-approved drugs with activities including antibacterial, antifungal, and anticancer properties . As a chemical entity, it is suited for various research applications, such as use as a standard in analytical chemistry, a building block in organic synthesis for the development of novel heterocyclic compounds, or a candidate for biological screening in early-stage drug discovery projects. This product is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human consumption of any kind.

Properties

IUPAC Name

2-(4-ethoxyphenyl)-N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2S/c1-2-24-15-9-7-13(8-10-15)11-18(23)21-20-22-19-16-6-4-3-5-14(16)12-17(19)25-20/h3-10H,2,11-12H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQXDRXOXRKUKAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NC2=NC3=C(S2)CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxyphenyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide typically involves the condensation of 2-bromo-1-indanone with thiourea to form the thiazole ring. This intermediate is then reacted with 4-ethoxyphenylacetic acid under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-ethoxyphenyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-ethoxyphenyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it has been shown to inhibit the activity of certain viral proteases by binding to the active site and preventing substrate cleavage. This inhibition disrupts the viral replication process, making it a potential candidate for antiviral drug development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiazole/Thiazolidinone Scaffolds

(a) N-(4-Ethoxyphenyl)-2-(4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)acetamide (3c-I)
  • Key Differences: The thiazolidinone ring in 3c-I replaces the indeno-thiazol system, reducing aromaticity and rigidity. Additionally, 3c-I exists as a tautomeric mixture (1:1 ratio of thiazolidinone and dihydrothiazole forms), whereas the indeno-thiazol core in the target compound is conformationally locked .
  • Functional Implications: The tautomerism in 3c-I may affect binding specificity, while the fused indeno-thiazol system likely enhances target affinity due to planar geometry.
(b) Piperazine-Linked Thiazol-2-yl Acetamides (Compounds 13–18, )
  • Structural Variations : These derivatives (e.g., 13 : 2-(4-(4-methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide) feature piperazine substituents instead of the 4-ethoxyphenyl group. Their molecular weights (410–438 g/mol) are comparable to the target compound (estimated ~380–400 g/mol).
  • Biological Relevance : Piperazine moieties improve solubility and modulate interactions with enzymes like matrix metalloproteinases (MMPs), suggesting the target compound’s ethoxy group may prioritize membrane permeability over hydrophilic interactions .
(c) Sulfonamide-Benzothiazole Hybrid (Compound 8, )
  • Key Features: 2-(5,6-Dimethylbenzo[d]thiazol-2-ylamino)-N-(4-sulfamoylphenyl)acetamide incorporates a sulfonamide group, which enhances hydrogen-bonding capacity compared to the ethoxy group.
  • Functional Impact : Sulfonamides are associated with carbonic anhydrase inhibition, whereas the ethoxy group in the target compound may favor cytochrome P450-mediated metabolism .

Heterocyclic Modifications in Acetamide Derivatives

(a) Triazole/Imidazole Derivatives ()
  • Examples: Compounds 5a–m (e.g., 2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-alkoxybenzo[d]thiazol-2-yl)acetamide) and 10c (triazole-linked quinoxaline derivatives) utilize triazole/imidazole rings to enhance metal-binding or kinase inhibitory activity.
(b) Benzisothiazole-1,1,3-trioxo Derivatives ()
  • Example : N-(4-Hydroxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetamide features a sulfone group, which increases electronegativity and may influence analgesic activity.
  • Contrast : The target compound’s ethoxy group is less polar, suggesting divergent pharmacokinetic profiles (e.g., higher blood-brain barrier penetration) .

Physicochemical and Pharmacokinetic Properties

Compound Class Core Structure Key Substituent Molecular Weight (g/mol) Melting Point (°C) Notable Activity
Target Compound Indeno[1,2-d]thiazol 4-Ethoxyphenyl ~380–400 (estimated) N/A Hypothesized MMP inhibition
Piperazine-Thiazol (13, 4) Thiazol-2-yl 4-Methoxyphenyl 422.54 289–290 Anti-inflammatory
Sulfonamide-Benzothiazol (9) Benzo[d]thiazol Sulfamoylphenyl N/A 147.1 Carbonic anhydrase inhibition
Thiazolidinone (3c-I, 7) Thiazolidinone Phenylimino N/A N/A Antimicrobial

Research Findings and Implications

  • Synthetic Flexibility : The target compound’s ethoxyphenyl group can be modified to incorporate sulfonamides () or heterocycles () to optimize solubility or target engagement.
  • Metabolic Considerations: Compared to triazole derivatives (), the indeno-thiazol core may reduce oxidative metabolism risks due to its fused aromatic system .

Biological Activity

2-(4-ethoxyphenyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide is a synthetic compound belonging to the thiazole derivatives class, which are known for their diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential applications in pharmacotherapy, particularly as an antiviral and anticancer agent.

The synthesis of this compound typically involves the condensation of 2-bromo-1-indanone with thiourea to form the thiazole ring, followed by reaction with 4-ethoxyphenylacetic acid. Common solvents used include ethanol and methanol, and catalysts such as hydrochloric acid or sulfuric acid are often employed to enhance yield and purity .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, particularly enzymes involved in viral replication. Studies indicate that it may inhibit certain viral proteases by binding to their active sites, thereby preventing substrate cleavage and disrupting the replication cycle of viruses .

Antiviral Activity

Research has demonstrated that this compound exhibits significant antiviral properties. For example, it has been shown to inhibit the replication of various viruses in vitro. The mechanism involves competitive inhibition where the compound competes with natural substrates for binding sites on viral proteases.

Anticancer Activity

In addition to its antiviral effects, this compound has also been evaluated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as K562 (human leukemia) and MDA-MB-231 (breast cancer). The half-maximal effective concentration (EC50) values for these cell lines were found to be approximately 10 µM, indicating a potent cytotoxic effect .

Case Studies

  • Antiviral Studies : In a study evaluating the inhibitory effects on viral proteases, this compound was found to significantly reduce viral load in treated cell cultures compared to controls. The IC50 values were reported at sub-micromolar concentrations.
  • Anticancer Efficacy : A series of experiments assessing the compound's cytotoxicity revealed that it selectively targeted cancer cells while exhibiting lower toxicity towards normal cells. The MTT assay results indicated a dose-dependent response with significant cell death observed at concentrations above 5 µM .

Data Table: Summary of Biological Activities

Activity Type Cell Line/Pathogen IC50/EC50 (µM) Mechanism
AntiviralVarious Viral Proteases< 1Competitive inhibition
AnticancerK562~10Induction of apoptosis
AnticancerMDA-MB-231~10Induction of apoptosis

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